molecular formula C13H19Cl2NO2 B587785 Chloranolol-d9 CAS No. 1795031-39-8

Chloranolol-d9

Cat. No.: B587785
CAS No.: 1795031-39-8
M. Wt: 301.255
InChI Key: XYCMOTOFHFTUIU-GQALSZNTSA-N
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Description

Chloranolol-d9, also known as Cloranolol-d9, is the labelled analogue of Chloranolol . It is a β-adrenergic blocker used as an antiarrhythmic . The molecular formula of this compound is C13H10D9Cl2NO2 and it has a molecular weight of 301.26 .


Molecular Structure Analysis

The molecular structure of this compound consists of a dichlorophenoxy group, a tert-butylamino group, and a propanol group . The InChI key of this compound is XYCMOTOFHFTUIU-GQALSZNTSA-N . The structure can be analyzed using various techniques such as X-ray diffraction, NMR spectroscopy, and others .

Properties

IUPAC Name

1-(2,5-dichlorophenoxy)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19Cl2NO2/c1-13(2,3)16-7-10(17)8-18-12-6-9(14)4-5-11(12)15/h4-6,10,16-17H,7-8H2,1-3H3/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCMOTOFHFTUIU-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=C(C=CC(=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(COC1=C(C=CC(=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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